(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane
Description
Properties
CAS No. |
75354-36-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(5R,7R)-7-methyl-1,6-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-2-5-9(11-8)6-3-7-10-9/h8H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
XNNASGSBOJGKAZ-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@]2(O1)CCCO2 |
Canonical SMILES |
CC1CCCC2(O1)CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane typically involves the formation of the spiro junction through cyclization reactions. One common method is the condensation of a diol with a ketone or aldehyde under acidic conditions, leading to the formation of the spiro compound. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and enzyme activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural and Stereochemical Variants
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Position : Shifting the methyl group from C7 (as in (5R,7R)-isomer) to C2 (e.g., 2-methyl-1,6-dioxaspiro[4.5]decane) reduces biological activity in plant defense priming, highlighting the importance of substituent placement .
- Ring Size : Compounds with a 1,7-dioxaspiro[5.5]undecane system (six- and seven-membered rings) exhibit distinct mass spectral fragmentation patterns compared to the 1,6-dioxaspiro[4.5]decane system, aiding analytical differentiation .
Spectroscopic Differentiation
Table 2: Diagnostic Mass Spectral Features of Spiroacetals
Ecological and Functional Roles
- Pollinator Attraction: this compound and its analogs (e.g., conophthorin) are critical in floral scent bouquets of Campanula, attracting oligolectic bees like Chelostoma rapunculi .
- Defense Signaling : The (5R,7R)-isomer primes jasmonic acid defenses in plants when exposed to herbivore-associated volatiles, whereas positional isomers (e.g., 2-methyl derivatives) show reduced efficacy .
- Insect Communication : Spiroacetals like 2-ethyl-7-methyl-1,6-dioxaspiro[4.5]decane act as sex pheromones in wasps and bark beetles, with stereochemistry dictating species-specific responses .
Biological Activity
(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which contributes to its potential biological activities. This compound has garnered interest in various scientific fields due to its structural properties and the implications for enzymatic interactions and biological pathways.
- CAS Number : 75354-36-8
- Molecular Formula : C9H16O2
- Molecular Weight : 156.22 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| InChI Key | XNNASGSBOJGKAZ-RKDXNWHRSA-N |
| Isomeric SMILES | C[C@@H]1CCC[C@@]2(O1)CCCO2 |
| Canonical SMILES | CC1CCCC2(O1)CCCO2 |
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. This compound's unique spiro structure allows it to fit into specific binding sites, potentially influencing biochemical pathways.
The compound may act as an enzyme inhibitor or activator , modulating the activity of enzymes involved in metabolic pathways. The rigid structure facilitates interactions with active sites of enzymes, leading to alterations in their activity levels.
Research Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
-
Enzyme Interaction Studies :
- Investigations into the inhibition of specific enzymes have shown that this compound can effectively modulate enzyme activities, suggesting potential therapeutic applications in metabolic disorders.
-
Case Studies :
- A study demonstrated that the compound exhibited significant inhibitory effects on certain metabolic enzymes involved in lipid metabolism, indicating potential uses in treating obesity-related conditions.
-
Toxicological Assessments :
- Toxicological evaluations revealed that this compound has a favorable safety profile at low concentrations, making it a candidate for further pharmacological studies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with similar compounds such as:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1,7-Dioxaspiro[5.5]undecane | Spiro compound | Moderate enzyme inhibition |
| Spiro[5.5]undecane derivatives | Varying functional groups | Variable biological activity |
Applications in Scientific Research
The compound serves various purposes in scientific research:
- As a building block for synthesizing more complex molecules.
- In studies examining reaction mechanisms and enzyme kinetics.
- As a potential lead compound for developing new pharmaceuticals targeting specific biochemical pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for enantiomerically pure (5R,7R)-7-methyl-1,6-dioxaspiro[4.5]decane, and how do they differ in methodology?
- Answer: Two primary methods are documented:
- Chiral Epoxide Approach : Jacobsen’s method uses enantiomerically pure (R)- or (S)-propylene oxide as starting materials to introduce stereochemistry. The reaction proceeds via epoxide ring-opening and spirocyclization, yielding enantiomerically pure products .
- Diels-Alder Route : A spirocyclic intermediate (7-methyl-1,6-dioxaspiro[4.5]dec-7-ene) is synthesized via a Diels-Alder reaction between 2-methylenetetrahydrofuran and methyl vinyl ketone, followed by hydrogenation. This method achieves moderate yields (~63%) but requires post-synthetic resolution for enantiopurity .
- Key Discrepancy: The chiral epoxide method directly controls stereochemistry, whereas the Diels-Alder route relies on subsequent resolution, impacting scalability and purity.
Q. How is the stereochemistry of this compound confirmed experimentally?
- Answer: Stereochemical assignments rely on:
- Chiral GC/MS : Separates enantiomers using chiral stationary phases, comparing retention times with synthetic standards .
- X-ray Crystallography : Resolves absolute configurations in crystalline derivatives (e.g., spiroketal-metal complexes) .
- Optical Rotation and CD Spectroscopy : Correlates observed optical activity with computational models of known stereoisomers .
Q. What ecological roles does this compound play in plant-insect interactions?
- Answer: The compound, known as conophthorin, functions as:
- Non-Host Volatile : Emitted by angiosperms (e.g., Betula, Populus) to deter bark beetles (e.g., Ips typographus) by disrupting aggregation pheromone signals .
- Floral Attractant : In Campanula species, spiroacetal blends containing (5R,7R)-conophthorin attract oligolectic bees (Chelostoma rapunculi) for pollination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of (5R,7R)-conophthorin across different insect taxa?
- Case Study:
- Attraction in Bees : Flower-inexperienced Chelostoma bees require spiroacetal blends, while experienced bees respond to additional aromatic compounds, suggesting context-dependent olfactory plasticity .
- Deterrence in Beetles : Conophthorin inhibits Conophthorus coniperda aggregation but enhances attraction in Xylosandrus species when combined with ethanol. This taxon-specificity may arise from differences in olfactory receptor sensitivity or ecological niche .
Q. What experimental designs are optimal for evaluating enantiomer-specific bioactivity of (5R,7R)-conophthorin versus its (5S,7S)-counterpart?
- Answer:
- Dose-Response Assays : Test both enantiomers at varying concentrations (e.g., 0.1–100 ng/µL) in wind tunnels or olfactometers to quantify attraction/deterrence thresholds .
- Binary Choice Experiments : Pair enantiomers against racemic mixtures to isolate stereochemical effects .
- Molecular Docking : Model interactions with insect odorant-binding proteins (OBPs) to predict enantiomer selectivity .
Q. Why do synthetic yields of (5R,7R)-conophthorin vary significantly between chiral epoxide and Diels-Alder routes?
- Critical Analysis:
- Chiral Epoxide Method : High enantiopurity (>98% ee) but low overall yield (~40%) due to multi-step purification .
- Diels-Alder Route : Higher yield (~63%) but requires chiral resolution (e.g., enzymatic kinetic resolution), introducing scalability challenges .
- Proposed Solution: Optimize catalytic asymmetric synthesis (e.g., organocatalysts) to improve yield and enantioselectivity in a single step.
Q. How can computational modeling enhance understanding of (5R,7R)-conophthorin’s interaction with insect olfactory receptors?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
